N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-22-11-13(9-21-22)16-14(18-5-6-19-16)10-20-15(23)7-12-3-2-4-17-8-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVUPLYHKCCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.38 g/mol. The compound features a pyrazole ring and a pyridine moiety, both of which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in cell proliferation and survival.
- Modulation of Signaling Pathways : It could alter signaling pathways associated with cancer cell growth or inflammation.
- Induction of Apoptosis : Research indicates that certain pyrazole derivatives can trigger programmed cell death in cancer cells.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 12.50 | Bouabdallah et al. |
| SF268 | 42.30 | Wei et al. |
| NCI-H460 | 26.00 | Xia et al. |
These results indicate that the compound exhibits significant cytotoxicity against breast (MCF7), glioma (SF268), and lung (NCI-H460) cancer cell lines.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can also have anti-inflammatory effects. For instance, compounds similar to this compound have been reported to reduce pro-inflammatory cytokine production in vitro.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Anticancer Effects : A study by Jin et al. demonstrated that derivatives similar to this compound exhibited potent inhibition against A549 lung cancer cells with IC50 values as low as 0.07 µM, indicating strong anticancer potential .
- Anti-tubercular Activity : Another study evaluated pyrazole derivatives for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM for several compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from diverse sources:
Key Observations:
Pyrazines are less common in kinase inhibitors but prevalent in antiviral agents .
Functional Group Impact: Methylpyrazole: Present in both the target compound and thieno-pyrimidine analogs, this group improves metabolic stability and kinase binding . Acetamide Linker: Critical for hydrogen bonding in acetylcholinesterase inhibitors (e.g., ZINC97159977) and TRK inhibitors (e.g., thieno-pyrimidines) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrazine-methylpyrazole intermediates (e.g., EDCI/HOBt-mediated coupling in DMF ), whereas thieno-pyrimidines require multi-step cyclization .
Pharmacological Gaps: Unlike well-characterized analogs (e.g., TRK inhibitors with IC₅₀ data ), the target compound lacks explicit activity reports. Its pyrazine core may prioritize novel targets, warranting further profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
